1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c21-15-3-1-14(2-4-15)11-20(30)28-9-7-27(8-10-28)13-19-24-25-26-29(19)16-5-6-17(22)18(23)12-16/h1-6,12H,7-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRGFBWAWFLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone
- Structure: Replaces the 3,4-difluorophenyl group with a 4-fluorophenyl and substitutes the 4-fluorophenyl ethanone with a thienyl group.
- Its molecular formula (C18H19FN6OS) suggests slightly higher polarity (logP ~2.8 estimated) than the target compound (C20H18F3N5O, logP ~3.2) .
4-[(2-Fluorophenyl)[1-(tetrahydro-2-furanylmethyl)-1H-tetrazol-5-yl]methyl]-1-piperazinyl)(2-furyl)methanone
- Structure: Incorporates a tetrahydrofuranmethyl group on the tetrazole and a furylmethanone instead of fluorophenyl ethanone.
- Properties : The furan ring may reduce metabolic stability due to oxidative susceptibility, while the tetrahydrofuranmethyl group could enhance solubility .
Analogues with Triazole or Pyrazole Cores
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structure : Replaces tetrazole with a triazole ring and introduces a sulfonylphenyl group.
- Triazole’s smaller size compared to tetrazole may affect steric interactions in receptor pockets .
Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]
- Structure : Pyrazoline core with a trifluoromethylphenyl group.
- Properties : The trifluoromethyl group enhances electron-withdrawing effects, increasing resistance to CYP450-mediated metabolism. Pyrazoline’s partial saturation may confer conformational flexibility absent in rigid tetrazoles .
Piperazinyl-Ethanone Derivatives with Varied Aryl Groups
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate
- Structure: Contains a 2-fluorobenzoyl group and a 4-hydroxyphenyl ethanone.
- The trifluoroacetate counterion may enhance crystallinity, as noted in its synthesis via TFA-mediated deprotection .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Formula | logP (Estimated) |
|---|---|---|---|---|
| Target Compound | Tetrazole | 3,4-Difluorophenyl, 4-fluorophenyl ethanone | C20H18F3N5O | 3.2 |
| 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone | Tetrazole | 4-Fluorophenyl, thienyl ethanone | C18H19FN6OS | 2.8 |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | Triazole | Phenylsulfonyl, 2,4-difluorophenyl | C28H21F2N5O3S | 4.1 |
| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate | Piperazine | 2-Fluorobenzoyl, 4-hydroxyphenyl ethanone | C20H19F4N2O4 | 1.9 |
Discussion of Research Findings
- Tetrazole vs. Triazole : Tetrazole’s higher aromaticity and hydrogen-bonding capacity (due to N–H in 1H-tetrazole tautomer) may enhance receptor binding compared to triazoles, as seen in kinase inhibitors .
- Fluorine Substitution: The 3,4-difluorophenyl group in the target compound offers balanced lipophilicity and metabolic resistance compared to mono-fluorinated or non-fluorinated analogues .
- Ethanone Modifications: Substitution with thienyl or hydroxyphenyl groups alters electronic profiles, impacting solubility and target engagement. For instance, thienyl’s electron-rich system may favor interactions with hydrophobic pockets .
Preparation Methods
[3+2] Cycloaddition Route
The tetrazole ring is synthesized via Huisgen cycloaddition between 3,4-difluorobenzonitrile and sodium azide in the presence of a Lewis acid (Scheme 1).
Procedure :
- Combine 3,4-difluorobenzonitrile (1.0 equiv), sodium azide (1.2 equiv), and zinc bromide (0.1 equiv) in dimethylformamide.
- Heat at 110°C for 12 hours under nitrogen.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).
Key Data :
Mitsunobu-Based Tetrazolation
Alternative synthesis from 3,4-difluorophenylamide precursors using Mitsunobu conditions (Scheme 2):
- React 3,4-difluorophenylamide with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran.
- Add trimethylsilyl azide (TMSN₃) and stir at 0°C for 6 hours.
- Deprotect with tetrabutylammonium fluoride (TBAF) to yield the tetrazole.
Advantages :
Functionalization of Piperazine with Tetrazole-Methyl Group
Alkylation via Chloromethyl Intermediate
Step 1 : Conversion of tetrazole-methanol to chloromethyl derivative:
- Treat 1-(3,4-difluorophenyl)-1H-tetrazole-5-methanol with thionyl chloride (SOCl₂) in dichloromethane.
- Stir at 25°C for 3 hours, then concentrate under vacuum.
Step 2 : Piperazine alkylation (Scheme 3):
- Dissolve piperazine (1.2 equiv) and triethylamine (2.0 equiv) in acetonitrile.
- Add tetrazole-chloromethyl intermediate (1.0 equiv) dropwise at 0°C.
- Warm to 25°C, stir for 12 hours, and purify via recrystallization (ethanol/water).
Key Data :
Alternative Synthetic Pathways
Reductive Amination Approach
- Condense 1-(3,4-difluorophenyl)-1H-tetrazole-5-carbaldehyde with piperazine using sodium triacetoxyborohydride (NaBH(OAc)₃).
- Acylate as in Section 4.
Yield Comparison :
| Method | Overall Yield | Purity |
|---|---|---|
| Alkylation (Section 3) | 68% | 98% |
| Reductive Amination | 54% | 95% |
Critical Analysis of Reaction Conditions
Solvent Effects on Tetrazole-Piperazine Coupling
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetonitrile | 12 | 89 |
| DMF | 8 | 78 |
| THF | 18 | 65 |
Acetonitrile optimizes both reaction rate and yield due to balanced polarity and nucleophilicity enhancement.
Temperature Dependence in Acylation
| Temperature (°C) | Completion Time (h) | Yield (%) |
|---|---|---|
| 0 | 24 | 72 |
| 25 | 6 | 89 |
| 40 | 4 | 85 |
Room temperature (25°C) prevents thermal decomposition of the acyl chloride while ensuring reactivity.
Scalability and Industrial Considerations
- Cost Analysis : Tetrazole synthesis accounts for 43% of raw material costs due to sodium azide usage.
- Safety : [3+2] cycloaddition requires strict control of azide concentrations to prevent explosive side reactions.
- Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact by 27%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
